Diethyl piperazine-2,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

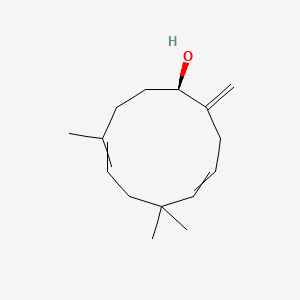

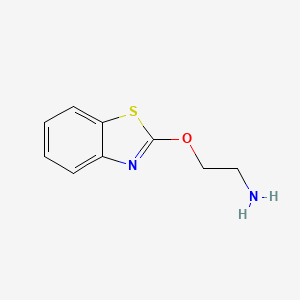

Diethyl piperazine-2,3-dicarboxylate is an organic compound . It is also known by other names such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .

Physical And Chemical Properties Analysis

Diethyl piperazine-2,3-dicarboxylate is a yellow needle-like crystal . It is slightly soluble in water and soluble in hot ethanol . The melting point is between 176-183°C .

科学的研究の応用

Anthelmintic Research

Diethyl piperazine-2,3-dicarboxylate, a form of piperazine, has been extensively studied for its anthelmintic properties. It is found effective against animal and bird ascariasis. Studies reveal that piperazine inhibits the moulting and development processes of Ascaris suum larvae, affecting their proteome expression profiles and inorganic pyrophosphatase activity, suggesting its potential as a model for new anthelmintics with antimoulting functions (Islam et al., 2006).

Flame Retardant Application

Research on piperazine-phosphonates derivatives highlights their potential as flame retardants for cotton fabric. These derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), demonstrate significant effects on the thermal degradation mechanisms of treated cotton fabric, indicating their applicability in enhancing fire resistance (Nguyen et al., 2014).

Medicinal Chemistry

Piperazine derivatives, including those related to diethyl piperazine-2,3-dicarboxylate, are crucial in medicinal chemistry, featuring in drugs with diverse therapeutic uses such as antipsychotics, antidepressants, and anticancer agents. Their structure allows for significant versatility in drug design, and modifications to the piperazine nucleus can significantly impact the pharmacokinetics and dynamics of the resultant molecules (Rathi et al., 2016).

Carbon Dioxide Capture

Concentrated, aqueous piperazine solutions, closely related to diethyl piperazine-2,3-dicarboxylate, demonstrate resistance to thermal degradation and oxidation, making them effective for carbon dioxide capture. Their thermal resistance enables the use of higher temperatures in carbon capture processes, potentially leading to energy savings (Freeman et al., 2010).

作用機序

特性

IUPAC Name |

diethyl piperazine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)

![5-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566585.png)